molecular formula C9H14N2O3S B13228398 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide

4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide

Cat. No.: B13228398
M. Wt: 230.29 g/mol
InChI Key: LPEIQCNVCSJYHK-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide is an organic compound with the molecular formula C9H14N2O3S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 2-(methylamino)ethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: A simpler sulfonamide compound with similar chemical properties.

    4-(Methylamino)benzenesulfonamide: Another sulfonamide with a different substitution pattern on the benzene ring.

Uniqueness

4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide is unique due to the presence of the methylaminoethoxy group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential biological activity compared to simpler sulfonamide derivatives.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

4-[2-(methylamino)ethoxy]benzenesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-11-6-7-14-8-2-4-9(5-3-8)15(10,12)13/h2-5,11H,6-7H2,1H3,(H2,10,12,13)

InChI Key

LPEIQCNVCSJYHK-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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